Bis(cyclopropylmethyl)sulfamoyl chloride
Description
Bis(cyclopropylmethyl)sulfamoyl chloride is a specialized sulfamoyl chloride derivative featuring two cyclopropylmethyl groups bonded to a sulfamoyl chloride core (N–SO₂Cl). The cyclopropane rings confer steric and electronic effects that may influence reactivity and stability compared to simpler sulfamoyl chlorides .
Properties
Molecular Formula |
C8H14ClNO2S |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
IRXNNIFABBYASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Using Phosphorus Pentachloride and Phosphorus Oxychloride
A widely documented method for preparing sulfonyl chlorides involves the reaction of the corresponding sulfonic acid or sulfamide with phosphorus pentachloride and phosphorus oxychloride. This method is effective for producing sulfonyl chlorides with high yield and purity.
- Mix the bis(cyclopropylmethyl)sulfamide or the corresponding sulfonic acid with phosphorus pentachloride and phosphorus oxychloride.
- Heat the mixture at reflux temperatures around 120 °C for 8 to 15 hours under an inert atmosphere (e.g., nitrogen).
- After completion, cool the reaction mixture to room temperature.
- Dilute with anhydrous chloroform or dichloromethane.
- Pass hydrogen chloride gas to precipitate the sulfamoyl chloride as a hydrochloride salt.
- Filter, wash, and dry under reduced pressure to obtain the product as a white solid.
Reaction Conditions and Yields:
| Parameter | Typical Value/Condition |
|---|---|
| Temperature | 120 °C (reflux) |
| Reaction Time | 8–15 hours |
| Solvent | Phosphorus oxychloride (POCl$$_3$$), chloroform for work-up |
| Atmosphere | Nitrogen inert atmosphere |
| Yield | 80–90% (based on sulfonic acid or sulfamide) |
This method is supported by analogous sulfonyl chloride preparations such as pyridine-3-sulfonyl chloride hydrochloride, which achieved yields around 81–83% under similar conditions.
Chlorination Using Thionyl Chloride
Thionyl chloride (SOCl$$_2$$) is another common chlorinating agent for converting sulfamides to sulfamoyl chlorides.
- The sulfamide intermediate is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
- Thionyl chloride is added dropwise, often in excess (2–3 equivalents).
- The reaction mixture is heated to moderate temperatures (50–130 °C) for several hours.
- Unreacted thionyl chloride is removed by evaporation under reduced pressure.
- The crude product is purified by vacuum distillation or recrystallization.
Continuous Flow Synthesis
Recent advances in continuous flow chemistry have enabled the preparation of sulfonyl chlorides in a more controlled and scalable manner.
Method Summary:
- A mixture of the sulfamide precursor and base in an appropriate solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane) is continuously pumped into a continuous stirred tank reactor (CSTR).
- Sulfonyl chloride reagent (e.g., methyl sulfonyl chloride) is added continuously.
- The reaction mixture is maintained at a controlled temperature to optimize conversion.
- The product precipitates out and is continuously separated and dried.
- Improved control over reaction parameters.
- Higher purity and consistent product quality.
- Scalability for industrial production.
This method is described in patent literature for analogous sulfonyl chloride compounds and may be adapted for this compound preparation.
Comparative Data Table of Preparation Methods
| Method | Reagents Used | Temperature Range | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Phosphorus Pentachloride + POCl$$_3$$ | PCl$$5$$, POCl$$3$$, sulfonic acid/sulfamide | 120 °C | 8–15 h | 80–90 | High yield, well-established | Requires handling corrosive reagents |
| Thionyl Chloride | SOCl$$_2$$, sulfamide | 50–130 °C | 4–10 h | 85–90 | Mild conditions, common reagent | Gas evolution, requires careful control |
| Continuous Flow Process | Sulfamide, sulfonyl chloride reagent, base, solvents | Ambient to reflux | Continuous | High | Scalable, controlled, efficient | Requires specialized equipment |
Research Findings and Notes
- The choice of solvent is critical; chlorinated solvents (dichloromethane, chloroform) and ethers (THF) are commonly used for their stability and solubility properties.
- Bases such as pyridine or trialkylamines may be added to neutralize HCl formed during chlorination and to improve reaction rates.
- Reaction monitoring by NMR or HPLC is recommended to ensure complete conversion and to minimize side products.
- The product is sensitive to moisture; therefore, drying and storage under inert atmosphere are essential to maintain integrity.
- The continuous flow method offers advantages in safety and environmental impact by minimizing reagent excess and waste.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Scientific Research Applications
Bis(cyclopropylmethyl)sulfamoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 169.63 g/mol. It is a pale yellow liquid known for its reactivity due to the sulfonyl chloride functional group. It is also known as N-(cyclopropylmethyl)sulfamoyl chloride and is recognized for its applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound has diverse applications in scientific research.
Chemistry It is used as a reagent in synthesizing various organic compounds, including pharmaceuticals and other intermediates. These reactions are significant for synthesizing various organic compounds and intermediates used in pharmaceuticals.
Biology Studies have demonstrated its interactions with different biological targets, and its mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. This reactivity profile is crucial for understanding how this compound can be leveraged in therapeutic contexts, particularly in drug design aimed at specific molecular targets.
Medicine Research has focused on its potential as a precursor for drug development. It has been shown to possess anticonvulsant effects, making it a candidate for neurological research.
Industry It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between bis(cyclopropylmethyl)sulfamoyl chloride and related sulfamoyl/sulfonyl chlorides.
Table 1: Comparison of Sulfamoyl/Sulfonyl Chlorides
Steric and Electronic Effects
- This compound exhibits pronounced steric hindrance due to its two cyclopropane rings, which may slow nucleophilic substitution reactions compared to less hindered analogs like arylsulfonyl chlorides .
Reactivity in Sulfonamide Formation
- This compound reacts with amines similarly to other sulfamoyl chlorides, forming sulfonamides. However, its steric profile may require elevated temperatures or prolonged reaction times compared to arylsulfonyl chlorides (e.g., para-toluenesulfonyl chloride), which react rapidly under mild conditions .
- 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride demonstrates dual reactivity: the sulfonyl chloride group participates in nucleophilic substitutions, while the chloromethyl group enables further alkylation, a feature absent in this compound .
Stability and Handling
- Cyclopropane-containing sulfamoyl chlorides are likely less stable than aromatic analogs due to ring strain. This instability necessitates careful storage and handling of this compound.
Biological Activity
Bis(cyclopropylmethyl)sulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a sulfamoyl chloride functional group, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.
The mechanism of action primarily involves the formation of sulfonamide bonds through reactions with nucleophiles. This electrophilic nature enables the compound to modify functional groups in target proteins, potentially altering their activity and leading to various biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Studies indicate that related compounds exhibit antiviral properties, particularly against hepatitis B virus (HBV) by modulating capsid assembly. The sulfamoyl group is known to interact with viral proteins, inhibiting their function and replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown significant inhibition of cell growth in human tumor cell lines, indicating potential as anticancer agents .
- Antileishmanial Activity : Compounds structurally related to this compound have been evaluated for their leishmanicidal activity, demonstrating effective inhibition against Leishmania mexicana with IC50 values comparable to established treatments .
Case Studies
-
Antiviral Efficacy Against HBV :
A study evaluated the efficacy of sulfamoyl derivatives in inhibiting HBV replication. The lead compound demonstrated submicromolar EC50 values and low cytotoxicity, indicating a promising profile for further development as an antiviral agent . -
Cytotoxicity in Cancer Models :
Research involving bis(spiropyrazolone) derivatives showed that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines (e.g., RKO, MCF-7). The strongest derivative achieved over 70% inhibition in specific cell lines, suggesting that modifications to the cyclopropylmethyl group could enhance efficacy . -
Leishmanicidal Activity :
In vitro assays against Leishmania mexicana demonstrated that several derivatives had IC50 values below 1 µM, comparable to amphotericin B. This highlights the potential for developing new treatments for leishmaniasis based on this chemical scaffold .
Data Tables
| Compound Name | IC50 (µM) | Target Organism | Activity Type |
|---|---|---|---|
| This compound | <1 | Leishmania mexicana | Antileishmanial |
| Sulfamoyl derivative A | 0.84 | HBV | Antiviral |
| Spiropyrazolone derivative B | 0.15-0.19 | Leishmania mexicana | Antileishmanial |
| Spiropyrazolone derivative C | 70.23% | RKO (Cancer) | Cytotoxic |
Q & A
Q. What are best practices for scaling up this compound syntheses while maintaining yield?
- Methodological Answer : Optimize heat and mass transfer using flow chemistry systems for exothermic steps (e.g., sulfamoyl chloride formation). Pilot-scale reactions with inline IR or Raman spectroscopy enable real-time monitoring. Design of Experiments (DoE) models identify critical parameters (e.g., temperature, stirring rate) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
